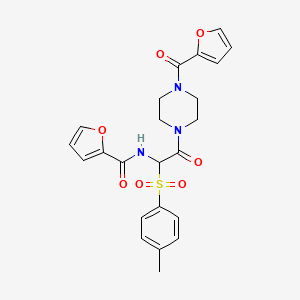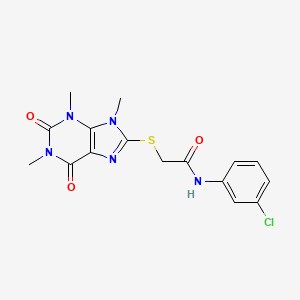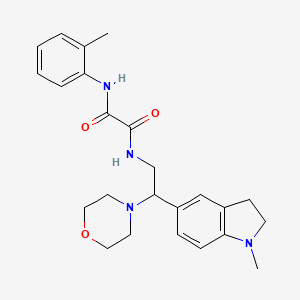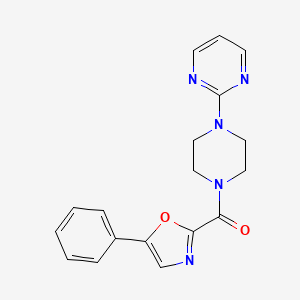
2-(Cyclopropylmethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 2-(Cyclopropylmethoxy)ethanol often involves complex reactions such as cyclopropanation, which can alter the original odour characteristics of related compounds without losing key notes. For instance, cis-(Ethylcyclopropyl)ethanol was prepared using the Simmons–Smith reaction, demonstrating the synthetic approach to cyclopropyl-containing alcohols (Kiyota et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds bearing similarity to this compound is characterized by strong intramolecular interactions. For example, certain cyclohexadienones exhibit keto-amine tautomeric forms with strong N-H...O hydrogen bonds, indicating the importance of intramolecular hydrogen bonding in stabilizing their structures (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Allyloxyl radicals, when interacting with alcohols, can undergo a formal 1,2-H-atom shift, demonstrating the role of alcohols in promoting rearrangements of cyclopropyl-containing molecules. This mechanism highlights the complex reactions cyclopropylmethoxy alcohols can participate in (Elford & Roberts, 1996).
Physical Properties Analysis
The physical properties of cyclopropylmethoxy alcohols are significantly influenced by their molecular structure. Intramolecular interactions, such as hydrogen bonding and C-H...π interactions, play crucial roles in determining their boiling points, melting points, and solubilities. These interactions are critical in understanding the behavior of such compounds under various conditions (Ōki et al., 1969).
Chemical Properties Analysis
Cyclopropyl-containing alcohols exhibit unique chemical properties due to their cyclopropane rings and alcohol functionalities. These properties include reactivity towards esterification, reduction, and their ability to participate in complex formation with metal ions, showcasing their versatility in chemical reactions (Lirong, 2007).
Scientific Research Applications
1. Role in Microsomal Ethanol-Oxidizing System
2-(Cyclopropylmethoxy)ethanol may be relevant in the context of the microsomal ethanol-oxidizing system (MEOS), which is a crucial part of liver microsomes' ability to oxidize ethanol. MEOS is distinct from alcohol dehydrogenase and catalase and includes a multienzyme complex with cytochrome P450 and its isoenzyme CYP 2E1, NADPH-cytochrome P450 reductase, and phospholipids. This system plays a significant role in alcohol metabolism, especially at high alcohol concentrations and after induction due to prolonged alcohol use. It also contributes to microsomal oxidative stress through the generation of reactive oxygen species (ROS) (Teschke, 2019).
2. Catalytic Applications in Hydrogenation Processes
This compound might be involved in hydrogenation processes, such as the selective hydrogenation of styrene oxide to 2-phenyl ethanol. This process is conducted using bimetallic Pd–Cu catalysts, leading to the efficient production of 2-phenyl ethanol in supercritical carbon dioxide. This process is notable for its high selectivity and absence of isomerization or deoxygenated products (Yadav & Lawate, 2011).
3. Extraction and Adsorption Studies
The extraction of 2-(4-hydroxyphenyl)ethanol, which shares structural similarities with this compound, from aqueous solutions through emulsion liquid membranes has been studied. This research is crucial for understanding the efficient extraction of similar compounds from complex mixtures, with implications in wastewater treatment and recovery of valuable compounds from industrial effluents (Reis et al., 2006).
4. Involvement in Biofuel Production
The catalytic conversion of dry syngas to ethanol, a process that might involve compounds like this compound, is an important area of research in the development of renewable energy sources. This process involves the transformation of syngas, derived from biomass, coal, or natural gas, into ethanol, a potential fuel additive or hydrogen carrier for fuel cells (Gupta, Smith, & Spivey, 2011).
5. Pharmaceutical Applications
In the pharmaceutical sector, this compound might be relevant in the synthesis of various compounds. For instance, it could play a role in the development of enzymatic processes for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is crucial for the synthesis of certain medications (Guo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that ethanol, a related compound, interacts with several targets in the body, including gaba receptors, glycine receptors, and nmda receptors . These receptors play crucial roles in the central nervous system, influencing processes such as neurotransmission, motor control, and cognitive functions .
Mode of Action
It binds to GABA and glycine receptors, enhancing their inhibitory effects on the central nervous system . Ethanol also inhibits the functioning of NMDA receptors . These interactions result in changes in neuronal activity, leading to the sedative effects commonly associated with ethanol .
Biochemical Pathways
Ethanol, a related compound, is known to be metabolized primarily through the alcohol dehydrogenase (adh) pathway and the cytochrome p450 (cyp) 2e1 pathway . These pathways convert ethanol into acetaldehyde and then into acetate, a less toxic compound .
Pharmacokinetics
Ethanol, a related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been synthesized and examined for its antibacterial activity . This suggests that 2-(Cyclopropylmethoxy)ethanol may also have potential antibacterial effects.
properties
IUPAC Name |
2-(cyclopropylmethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSXEGANJJZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56988-03-5 |
Source


|
| Record name | 2-(cyclopropylmethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)




![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)
